molecular formula C10H9N3O B1456660 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one CAS No. 1428139-25-6

7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one

Cat. No. B1456660
M. Wt: 187.2 g/mol
InChI Key: JZRIUUYBKLBYMB-UHFFFAOYSA-N
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Description

The compound “7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one” is a derivative of quinazoline , an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water .


Synthesis Analysis

The synthesis of similar compounds, such as 4,5-dihydropyrazolo[3,4-f]quinazolines, has been reported . The reaction of 6-dimethylamino-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazoline with hydrazine, phenylhydrazine, 4-bromo-, 4-chlorophenylhydrazines, and also reaction of 6-dimethylaminomethylene-5-oxo-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline with hydrazine, 4-methoxy- and 2-carboxyphenylhydrazines, resulted in the corresponding 7-phenyl (4-pyridyl)-substituted 1H (2H)- or 1-aryl-4,5-dihydropyrazolo [3,4-f]quinazolines .


Molecular Structure Analysis

The molecular structure of “7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one” is likely to be similar to that of quinazoline , which is a planar molecule. Quinazoline is isomeric with other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one” are likely to be similar to those of quinazoline , which is a light yellow crystalline solid that is soluble in water .

Safety And Hazards

Quinazoline, a related compound, is labeled as an irritant according to the GHS labelling . It is recommended to handle it with care, avoiding inhalation, skin contact, and eye contact .

Future Directions

The future directions for the study of “7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one” and its derivatives could involve further exploration of their potential medicinal uses, given the biological activity of quinazoline and its derivatives . Additionally, the synthesis methods could be optimized for better yields and environmental sustainability.

properties

IUPAC Name

7,8-dihydro-6H-pyrazolo[5,1-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-8-3-1-2-7-6-13-9(4-5-11-13)12-10(7)8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRIUUYBKLBYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN3C(=CC=N3)N=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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